Diallyl isophthalate

Thermoset polymers Electrical insulation High-temperature molding compounds

Choose DAIP (25035-78-3) for high-temp electrical insulation: 235°C Tg and 800V+ tracking resistance outperform standard DAP in EV battery connectors and aerospace interconnects. The meta-isomer structure ensures exceptional hot-humid stability and thin-wall moldability for miniaturized 800V-class components. High-refractive-index (1.569) enables lighter optical lenses. Ideal for glass-reinforced molding compounds requiring dimensional stability at 280°C.

Molecular Formula C14H14O4
Molecular Weight 246.26 g/mol
CAS No. 25035-78-3
Cat. No. B7812457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiallyl isophthalate
CAS25035-78-3
Molecular FormulaC14H14O4
Molecular Weight246.26 g/mol
Structural Identifiers
SMILESC=CCOC(=O)C1=CC(=CC=C1)C(=O)OCC=C
InChIInChI=1S/C14H14O4/c1-3-8-17-13(15)11-6-5-7-12(10-11)14(16)18-9-4-2/h3-7,10H,1-2,8-9H2
InChIKeyOOORLLSLMPBSPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diallyl Isophthalate (DAIP) CAS 25035-78-3: High-Performance Thermoset Prepolymer for Electrical and Optical Applications


Diallyl isophthalate (DAIP, CAS 25035-78-3) is a thermosetting prepolymer belonging to the diallyl phthalate family, existing as a meta-substituted structural isomer of the more common diallyl orthophthalate (DAP) [1]. The compound is commercially supplied as a solid powder prepolymer with a reported softening point of 76°C, a density of 1.256 g/mL at 25°C, and a refractive index of 1.569 . Upon thermal curing with radical initiators, DAIP forms a highly crosslinked network structure that is valued for its electrical insulating properties, dimensional stability, and thermal durability in demanding industrial environments [2].

Why Diallyl Isophthalate (DAIP) Cannot Be Directly Substituted with Generic DAP in High-Temperature Electrical Applications


While diallyl orthophthalate (DAP) and diallyl isophthalate (DAIP) are structural isomers, the position of the ester substituents on the aromatic ring (ortho vs. meta) critically governs the final polymer network architecture and thermal performance [1]. Substituting DAIP with the more common and lower-cost DAP in applications demanding sustained high-temperature dimensional stability will result in premature component failure, as DAP-based molding compounds exhibit significantly lower glass transition temperatures and inferior retention of electrical insulation properties under hot-humid conditions [2]. The kinetic modeling of free-radical crosslinking polymerization reveals that the meta-substitution in DAIP alters cyclization tendencies and crosslinking density development relative to ortho-substituted DAP, directly impacting the cured resin's thermomechanical properties [3].

Quantitative Evidence Guide: Diallyl Isophthalate (DAIP) vs. DAP and Other Thermoset Candidates


DAIP Achieves 235°C Glass Transition Temperature vs. 160-180°C for Standard DAP

A molding compound formulated with diallyl isophthalate (DAIP) resin demonstrates a glass transition temperature (Tg) of 235°C, enabling its use in high-voltage electric vehicle (EV) components where sustained heat resistance beyond 200°C is required [1]. In contrast, standard diallyl orthophthalate (DAP) molding compounds typically exhibit Tg values in the range of 160-180°C under comparable conditions [2]. This thermal advantage is attributed to the meta-substituted aromatic ring of DAIP, which promotes a more rigid and thermally stable crosslinked network structure relative to the ortho-substituted DAP isomer [3].

Thermoset polymers Electrical insulation High-temperature molding compounds

DAIP-Based Copolymer Delivers Refractive Index of 1.569 vs. CR-39 at 1.499

The DAIP prepolymer (CAS 25035-78-3) exhibits a refractive index of 1.569 at 25°C . When copolymerized with allyl benzoate and maleate/fumarate diesters, the resulting organic glass achieves refractive indices exceeding 1.53 while maintaining acceptable impact resistance and processability [1]. This represents a significant optical advantage over the conventional ophthalmic lens material diethylene glycol bis(allyl carbonate) (CR-39), which possesses a refractive index of only 1.499 [2]. The higher refractive index of DAIP-based copolymers enables the fabrication of thinner, lighter corrective lenses at equivalent optical power compared to CR-39, addressing a key limitation of traditional organic glass [3].

Optical polymers Ophthalmic lenses High-refractive-index materials

DAIP Long-Glass-Fiber Composite HDT of 280°C at 1.80 MPa vs. Generic DAP Below 200°C

A long glass fiber-reinforced diallyl isophthalate (DAIP) molding compound demonstrates a heat deflection temperature (HDT) of 280°C at 1.80 MPa and exceeds 260°C at 0.45 MPa [1]. This thermal performance substantially surpasses that of short-glass-fiber reinforced DAP compounds, which typically exhibit HDT values below 200°C at the 1.80 MPa load condition [2]. The enhanced HDT of DAIP is attributed to the intrinsically higher crosslink density and more thermally robust network architecture derived from the meta-substituted isophthalate backbone structure relative to ortho-substituted DAP [3].

Fiber-reinforced composites Thermoset molding Heat deflection temperature

DAIP Short-Glass-Fiber Composite Delivers Tracking Resistance of 800V

A newly developed molding compound utilizing diallyl isophthalate (DAIP) resin achieves a tracking resistance rating of 800V or higher, combined with the high glass transition temperature of 235°C [1]. This performance level is specifically tailored to meet the escalating insulation requirements of high-voltage electric vehicle (EV) systems, where conventional DAP-based materials may exhibit lower tracking resistance and insufficient thermal endurance [2]. The achievement of 800V tracking resistance alongside 235°C Tg is a direct result of the superior electrical insulation retention and thermal stability inherent to the cured DAIP polymer network under high-temperature, high-humidity conditions [3].

Electrical insulation Tracking resistance High-voltage components

High-Value Application Scenarios Where Diallyl Isophthalate (DAIP) Provides Verifiable Advantage


High-Voltage Electric Vehicle (EV) Power Electronics and Busbars

DAIP-based molding compounds are uniquely positioned for insulating components in 800V-class EV systems, where the material's combination of 235°C glass transition temperature and ≥800V tracking resistance [1] directly addresses the thermal and electrical stress demands not met by standard DAP. Applications include power module housings, high-voltage connectors, and busbar insulators where thin-wall molding capability facilitates component miniaturization and improved heat dissipation [2].

High-Diopter Ophthalmic Lenses and Optical Components

Copolymers of DAIP with allyl benzoate and maleate/fumarate diesters are specified for the fabrication of high-refractive-index organic glass [3]. The refractive index exceeding 1.53 (compared to CR-39's 1.499) enables the production of thinner, lighter corrective lenses for high-diopter prescriptions, reducing the aesthetic and weight penalties associated with traditional organic glass [4]. This application leverages DAIP's intrinsic refractive index of 1.569 to formulate advanced optical materials .

High-Temperature Industrial Switchgear and Under-Hood Automotive Connectors

Long glass fiber-reinforced DAIP composites are the material of choice for electrical connectors, switches, and relay components operating continuously at elevated temperatures where DAP would undergo unacceptable deformation. The 280°C heat deflection temperature at 1.80 MPa [5] ensures dimensional stability and mechanical integrity in under-hood automotive environments or industrial control panels subject to high thermal loads, preventing contact misalignment and premature failure.

Military and Aerospace Electrical Connectors Requiring Long-Term Reliability

For mission-critical military and aerospace electrical interconnect systems, DAIP molding compounds are selected based on their documented retention of high electrical isolation properties under hot-humid conditions and exceptional dimensional stability even in severe environments [6]. The material's compliance with RoHS and WEEE directives further supports its use in defense and aerospace supply chains where component reliability over extended service life is non-negotiable.

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